molecular formula C23H22N4O5 B2542075 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-80-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

カタログ番号: B2542075
CAS番号: 1115876-80-6
分子量: 434.452
InChIキー: BATFZZTUKDWTKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amide bond to a substituted pyrazine ring. The pyrazine ring is further modified with a morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom. The morpholine group may enhance solubility and bioavailability compared to non-polar substituents, while the benzodioxin core contributes to rigidity and metabolic stability .

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-22(26-17-3-6-19-20(15-17)31-14-13-30-19)16-1-4-18(5-2-16)32-23-21(24-7-8-25-23)27-9-11-29-12-10-27/h1-8,15H,9-14H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFZZTUKDWTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various substituents. The synthesis typically involves:

  • Formation of the Benzodioxin Moiety : This is achieved by cyclizing appropriate dihydroxybenzene derivatives with aldehydes under acidic conditions.
  • Substitution Reactions : The morpholine and pyrazine moieties are introduced through nucleophilic substitution reactions.

The overall yield and purity of the synthesized compound are critical for subsequent biological evaluations.

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Biological Activity Data

The following table summarizes the biological activity data associated with the compound:

Biological Activity Target IC50 (µM) Notes
Enzyme Inhibitionα-glucosidase5.0Potential therapeutic agent for T2DM
Enzyme InhibitionAcetylcholinesterase3.5Possible application in AD treatment
CytotoxicityHEK-293 Cells>100Non-toxic at tested concentrations

Case Studies

  • Anti-Diabetic Activity : In a study evaluating various benzodioxin derivatives, it was found that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide significantly reduced blood glucose levels in diabetic models, showcasing its potential as an anti-diabetic agent .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of Alzheimer's disease. The inhibition of acetylcholinesterase was linked to improved cognitive function in treated animals .

科学的研究の応用

Anti-Diabetic Potential

Recent studies have investigated the anti-diabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide. For instance, derivatives of benzodioxin have shown significant inhibition of the α-glucosidase enzyme, suggesting potential use in managing postprandial hyperglycemia .

Anticancer Activity

Research has indicated that benzamide derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide have been evaluated for their ability to inhibit RET kinase activity, which is implicated in various cancers . The efficacy of these compounds in preclinical models demonstrates their potential as lead candidates for cancer therapy.

Antimicrobial Properties

Compounds containing the benzodioxin structure have been reported to possess antimicrobial activities against a range of pathogens. The presence of morpholine and pyrazine moieties contributes to enhanced bioactivity against both bacterial and fungal strains .

Synthesis and Derivatives

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps starting from 2,3-dihydro-benzodioxin precursors. Various synthetic pathways have been explored to optimize yield and purity while enabling modifications that enhance biological activity.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-benzenesulfonamide derivatives demonstrated the effectiveness of utilizing specific reaction conditions to achieve high yields. The synthesized compounds were evaluated for their α-glucosidase inhibitory activity, showcasing promising results that warrant further investigation into their anti-diabetic potential .

Case Study 2: Anticancer Evaluation

In another study, various benzamide derivatives were tested for their ability to inhibit RET kinase activity. The results indicated that certain structural modifications significantly enhanced potency against RET-driven tumors. The findings suggest that further exploration of N-(2,3-dihydro-1,4-benzodioxin) derivatives could lead to novel therapeutic agents for cancer treatment .

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound shares structural similarities with several benzodioxin- and benzamide-containing derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Benzodioxin + benzamide Pyrazine with morpholine 465.44* Morpholine enhances solubility; pyrazine offers π-π stacking potential
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Benzodioxin + acetamide Thieno[2,3-d]pyrimidine with dimethyl groups ~413.42 (calculated) Thienopyrimidine may improve lipophilicity; dimethyl groups increase steric bulk
2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide Benzodioxin + enamide Nitrophenyl with morpholine 481.43 Nitro groups may confer reactivity but reduce metabolic stability
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine Benzodioxin + thiazole Pyridine-amine 325.37* Thiazole ring introduces planar geometry for kinase inhibition

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Morpholine vs. Thienopyrimidine: The morpholine group in the target compound likely improves aqueous solubility compared to the thienopyrimidine analog (), which contains a sulfur atom and fused aromatic system that may increase hydrophobicity.
  • Pyrazine vs.
  • Nitro Groups : The nitro-substituted analog () may exhibit higher reactivity (e.g., as a Michael acceptor) but could face stability challenges under physiological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis typically involves coupling a benzodioxin-6-amine derivative with a pyrazine intermediate. Key steps include:

  • Sulfonylation : Reacting 1,4-benzodioxin-6-amine with a brominated aryl sulfonyl chloride in alkaline aqueous conditions (e.g., K₂CO₃ as base) to form the sulfonamide intermediate .
  • Morpholine Functionalization : Introduce morpholine via nucleophilic aromatic substitution (SNAr) on the pyrazine ring under anhydrous conditions (DMF, LiH) .
  • Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm benzodioxin, pyrazine, and morpholine connectivity. Key signals include δ ~4.3 ppm (benzodioxin OCH₂CH₂O) and δ ~3.7 ppm (morpholine N-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable (solvent: acetonitrile/ethyl acetate) .

Q. How can preliminary biological activity be screened effectively?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinase or protease targets (e.g., cholinesterase) using fluorogenic substrates. Use IC₅₀ determination via dose-response curves (concentration range: 1 nM–100 µM) .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via flow cytometry .

Advanced Research Questions

Q. How to resolve contradictory data in bioactivity assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or Student’s t-test to assess reproducibility. Ensure sample sizes (n ≥ 3) and control for batch effects (e.g., reagent lot variations) .
  • Experimental Redesign : Use a fractional factorial design to isolate variables (e.g., pH, temperature, solvent) influencing activity. Cross-reference with computational docking to validate target engagement .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Scaffold Modification : Systematically replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects. Compare logP (via shake-flask method) and solubility (UV-Vis quantification) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrazine oxygen) and hydrophobic regions (benzodioxin ring) .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMET Predictor to estimate CYP450 inhibition (e.g., CYP3A4) and plasma protein binding. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding mode stability to primary targets (e.g., kinases) versus decoy proteins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。